molecular formula C9H10N2O B1468159 4-(Pyridin-4-yl)pyrrolidin-2-one CAS No. 1268132-89-3

4-(Pyridin-4-yl)pyrrolidin-2-one

Cat. No.: B1468159
CAS No.: 1268132-89-3
M. Wt: 162.19 g/mol
InChI Key: NGECHVBQXAJIFW-UHFFFAOYSA-N
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Description

4-(Pyridin-4-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-(Pyridin-4-yl)pyrrolidin-2-one plays a crucial role in biochemical reactions, particularly as an inhibitor of prolyl-tRNA synthetase (PRS). This enzyme is essential for protein synthesis, and inhibition by this compound disrupts this process, leading to antimalarial activity . The compound interacts with the ATP-binding site of PRS, preventing the enzyme from catalyzing the attachment of proline to its corresponding tRNA . This interaction is highly specific and involves hydrogen bonding and hydrophobic interactions within the active site of the enzyme.

Cellular Effects

This compound exhibits significant effects on various cell types, particularly in the context of malaria. It has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria . The compound affects cellular processes by inhibiting protein synthesis, leading to the accumulation of uncharged tRNAs and subsequent activation of the integrated stress response . This results in altered gene expression and disruption of cellular metabolism, ultimately leading to the death of the parasite.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of prolyl-tRNA synthetase. This binding inhibits the enzyme’s activity, preventing the synthesis of prolyl-tRNA and thereby halting protein synthesis . The compound’s structure allows it to fit precisely within the enzyme’s active site, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This inhibition leads to a cascade of cellular events, including the activation of stress response pathways and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on prolyl-tRNA synthetase for several days, but prolonged exposure can lead to partial degradation and reduced efficacy . Additionally, the compound’s effects on cellular function, such as protein synthesis inhibition and stress response activation, persist for several hours after initial exposure .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits prolyl-tRNA synthetase without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . The threshold for these adverse effects varies among different animal models, but careful dosage optimization is necessary to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an enzyme inhibitor. The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels within the cell . The primary metabolic pathway involves hydroxylation and subsequent conjugation with glucuronic acid, facilitating the compound’s excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it accumulates in the cytoplasm, where it exerts its inhibitory effects on prolyl-tRNA synthetase . The compound’s distribution is influenced by its lipophilicity and affinity for cellular components .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with prolyl-tRNA synthetase . The compound does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments . Its activity is confined to the cytoplasm, where it inhibits protein synthesis and triggers stress response pathways .

Properties

IUPAC Name

4-pyridin-4-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9-5-8(6-11-9)7-1-3-10-4-2-7/h1-4,8H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGECHVBQXAJIFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268132-89-3
Record name 4-(pyridin-4-yl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.